Talampicillin hydrochloride

Description

Historical Context of Aminopenicillin Development and Limitations

The discovery of penicillin by Alexander Fleming in 1928 marked a revolutionary moment in medicine. reactgroup.orgnih.gov However, it took over a decade for penicillin to be introduced as a viable treatment for bacterial infections. reactgroup.org The "golden era" of antibiotics, from 1940 to 1962, saw the discovery and introduction of most of the antibiotic classes still in use today. reactgroup.org

Aminopenicillins, a class of antibiotics developed in the 1960s, represented a significant advancement. rxlist.com They are chemically similar to penicillin but possess an additional amino group that broadens their spectrum of activity, particularly against Gram-negative bacteria like Escherichia coli and Haemophilus influenzae. rxlist.com This enhanced activity is due to their ability to inhibit bacterial cell wall synthesis. rxlist.com

However, the early aminopenicillins, such as ampicillin (B1664943), had notable limitations. A primary drawback was their poor absorption from the gastrointestinal tract, leading to low bioavailability when administered orally. patsnap.comnih.govencyclopedia.pub This incomplete absorption not only reduced the drug's effectiveness but also contributed to undesirable side effects in the gut. nih.gov Furthermore, the emergence of bacterial resistance, primarily through the production of β-lactamase enzymes that inactivate penicillins, posed a significant challenge. nih.govpatsnap.comencyclopedia.pub

Theoretical Basis and Rationale for Prodrug Design in Antimicrobial Agents

To overcome the limitations of parent drugs, scientists employ a strategy known as prodrug design. fiveable.menih.gov A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body through enzymatic or chemical reactions. fiveable.menih.govslideshare.net This approach is utilized to enhance various properties of a drug, including its solubility, stability, and patient acceptability by masking unpleasant tastes. fiveable.meslideshare.netwisdomlib.org

The core rationale for using prodrugs in antimicrobial therapy is to improve a drug's pharmacokinetic properties, particularly its absorption, distribution, metabolism, and excretion (ADME). fiveable.me By modifying the chemical structure of an antibiotic, a prodrug can be designed to be more lipophilic, facilitating its passage across biological membranes like the intestinal epithelium. fiveable.me Once absorbed, the prodrug is ideally rapidly converted to its active form, delivering higher concentrations of the antibiotic to the site of infection. nih.gov This strategy can also be used to target specific sites in the body, potentially reducing side effects and toxicity. fiveable.meewadirect.com

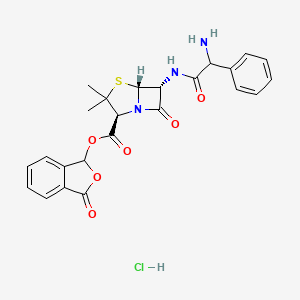

Overview of Talampicillin (B1682922) Hydrochloride as a Semisynthetic Ampicillin Prodrug

Talampicillin hydrochloride is a prime example of the successful application of prodrug design in the aminopenicillin class. guidetopharmacology.orgprobes-drugs.org It is the phthalidyl ester of ampicillin. nih.govnih.gov This chemical modification transforms ampicillin into a more readily absorbed form. drugcentral.org

Upon oral administration, talampicillin is absorbed from the gastrointestinal tract and is then rapidly hydrolyzed by esterases, primarily in the intestinal mucosa, to release the active drug, ampicillin. patsnap.comnih.gov This process bypasses the poor absorption characteristics of ampicillin itself. patsnap.com The result is a significantly higher peak serum concentration of ampicillin compared to what can be achieved with an equivalent oral dose of ampicillin. nih.gov

Significance of Prodrugs in Enhancing Oral Bioavailability in Antimicrobial Therapy

The development of prodrugs like talampicillin has been crucial in expanding the utility of oral antimicrobial therapy. Poor oral bioavailability is a significant hurdle in drug development, often leading to the need for intravenous administration, which is less convenient for patients and can be more costly. patsnap.com

By converting a drug with poor absorption into a more bioavailable form, prodrugs offer a more practical and effective treatment option. patsnap.com For instance, the oral bioavailability of ampicillin is relatively low, but prodrugs such as talampicillin, pivampicillin (B1678493), and bacampicillin (B1208201) were developed to overcome this issue. nih.govencyclopedia.pub Studies have shown that talampicillin achieves serum concentrations of ampicillin that are two to three times higher than those obtained with an equivalent amount of ampicillin. dergipark.org.tr This enhanced bioavailability not only improves the therapeutic efficacy of the antibiotic but can also lead to a reduction in gastrointestinal side effects. nih.govnih.gov

The following table provides a comparative look at the bioavailability of ampicillin and its prodrugs.

| Compound | Description | Relative Bioavailability |

| Ampicillin | Parent aminopenicillin | Low oral bioavailability due to incomplete absorption. patsnap.comdergipark.org.tr |

| Talampicillin | Phthalidyl ester of ampicillin | Achieves peak serum concentrations of ampicillin about twice that of an equivalent dose of ampicillin. nih.govdergipark.org.tr |

| Bacampicillin | Ester prodrug of ampicillin | A 200-mg dose showed a significantly higher relative extent of bioavailability than a 250-mg dose of talampicillin. nih.gov |

| Pivampicillin | Pivaloyloxymethyl ester of ampicillin | Oral bioavailability in humans is significantly higher than that of ampicillin, ranging from 82% to 92%. dergipark.org.tr |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3-oxo-1H-2-benzofuran-1-yl) (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O6S.ClH/c1-24(2)17(22(31)33-23-14-11-7-6-10-13(14)21(30)32-23)27-19(29)16(20(27)34-24)26-18(28)15(25)12-8-4-3-5-9-12;/h3-11,15-17,20,23H,25H2,1-2H3,(H,26,28);1H/t15-,16-,17+,20-,23?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAZSYTCTHYSIAO-WVFSJLEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OC4C5=CC=CC=C5C(=O)O4)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OC4C5=CC=CC=C5C(=O)O4)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24ClN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39878-70-1 | |

| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-, 1,3-dihydro-3-oxo-1-isobenzofuranyl ester, hydrochloride (1:1), (2S,5R,6R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39878-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Talampicillin hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039878701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Talampicillin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TALAMPICILLIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C5O3X072I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Prodrug Design and Biotransformation of Talampicillin Hydrochloride

Molecular Engineering Strategies for Phthalidyl Esterification to Enhance Oral Absorption

The oral bioavailability of ampicillin (B1664943) is limited due to its hydrophilic nature, which leads to incomplete absorption from the gastrointestinal tract. patsnap.com To overcome this, talampicillin (B1682922) was designed as a prodrug, specifically the phthalidyl ester of ampicillin. nih.govnih.gov This molecular engineering strategy involves the esterification of the polar carboxylate group of ampicillin. uobabylon.edu.iq This chemical modification significantly increases the lipophilicity of the molecule, a key factor for improved absorption via passive diffusion across the lipid-rich membranes of the intestinal wall. uobabylon.edu.iq

The selection of the phthalidyl moiety is a deliberate choice. Lactonyl esters, such as the phthalidyl ester, have been synthesized as prodrugs to improve the oral absorption of penicillins. nih.gov The phthalidyl group provides a favorable balance of lipophilicity to enhance absorption and sufficient lability to ensure rapid cleavage post-absorption, releasing the active ampicillin. nih.gov This strategic esterification allows the molecule to be efficiently absorbed from the gastrointestinal tract. patsnap.com

In Vivo Enzymatic Hydrolysis Mechanisms to Active Ampicillin

Once absorbed into the systemic circulation, talampicillin hydrochloride must be converted to its pharmacologically active form, ampicillin. This bioactivation is achieved through rapid enzymatic hydrolysis of the ester bond. patsnap.com

Role of Esterases in Systemic Prodrug Activation

The hydrolysis of the phthalidyl ester bond in talampicillin is catalyzed by non-specific esterases that are ubiquitously present in the body, including in the blood and various tissues. nih.govuobabylon.edu.iq These enzymes efficiently cleave the ester linkage, liberating ampicillin and the phthalidyl moiety. patsnap.com This enzymatic action is rapid and occurs systemically, ensuring that high concentrations of the active ampicillin are quickly available to target bacterial infections. patsnap.com The efficiency of these esterases in hydrolyzing the prodrug is a critical factor in the pharmacokinetic profile of talampicillin. uobabylon.edu.iq

Metabolic Pathways and Identification of Non-Biologically Active Metabolites (e.g., 2-Hydroxymethylbenzoic Acid)

Following the enzymatic cleavage of talampicillin, the phthalidyl promoiety is further metabolized. The principal, non-biologically active metabolite of the phthalidyl portion has been identified as 2-hydroxymethylbenzoic acid. scite.ai This metabolite is then excreted from the body. The metabolic fate of the promoiety is an important consideration in prodrug design, ensuring that the byproducts of bioactivation are non-toxic.

Pharmacokinetic Advantages Conferred by Prodrug Conversion

The prodrug strategy employed in this compound confers significant pharmacokinetic advantages over oral administration of ampicillin itself. The enhanced lipophilicity of talampicillin leads to more efficient and complete absorption from the gastrointestinal tract. patsnap.com This results in a greater bioavailability of ampicillin than can be achieved with equivalent doses of ampicillin. scite.ai

Studies have demonstrated that administration of talampicillin leads to ampicillin serum concentrations that are 2.5 to 3 times higher than those obtained with ampicillin. nih.gov The peak serum concentration of ampicillin is also reached more rapidly following talampicillin administration. nih.gov Furthermore, the absorption of ampicillin from talampicillin is not significantly affected by the presence of food, which can reduce the bioavailability of ampicillin itself. scite.ai

| Pharmacokinetic Parameter | Talampicillin (delivers Ampicillin) | Ampicillin |

|---|---|---|

| Peak Serum Concentration (Cmax) | Higher (approx. 2.5-3x that of Ampicillin) nih.gov | Lower |

| Time to Peak Concentration (Tmax) | Faster nih.gov | Slower |

| Area Under the Curve (AUC) | Greater | Lower |

| Effect of Food on Absorption | Not significantly affected scite.ai | Reduced bioavailability scite.ai |

Design Considerations for Improved Patient Acceptability (e.g., Taste Masking Approaches)

In addition to pharmacokinetic considerations, patient acceptability is a crucial aspect of drug design, particularly for oral formulations. Many active pharmaceutical ingredients, including some beta-lactam antibiotics, have a bitter taste which can negatively impact patient compliance.

A specific taste-masking approach for this compound involves the use of magnesium aluminum silicate (B1173343) with soybean lecithin (B1663433). researchgate.net In this method, the drug is blended with lecithin and then mixed with powdery excipients like magnesium aluminum silicate. This composition is then granulated to create a taste-masked formulation. researchgate.net Other general taste-masking techniques that can be applied to bitter drugs include the use of sweeteners and flavorants, polymer coating of drug particles to create a physical barrier, microencapsulation, and the formation of inclusion complexes. jetir.orgamericanpharmaceuticalreview.com The selection of an appropriate taste-masking strategy depends on the physicochemical properties of the drug and the desired release profile.

Pharmacokinetic and Biopharmaceutical Profile of Talampicillin Hydrochloride

Quantitative Analysis of Oral Absorption Kinetics and Bioavailability Enhancement

Talampicillin (B1682922) was developed to overcome the limitations of oral ampicillin (B1664943), which exhibits incomplete absorption and is susceptible to degradation by gastric acids. patsnap.com The prodrug strategy significantly improves the bioavailability of ampicillin. patsnap.comkarger.comnih.gov

Evaluation of Systemic Exposure and Peak Plasma Concentration Dynamics of Active Ampicillin

Clinical studies have consistently demonstrated that the administration of talampicillin hydrochloride leads to higher peak serum concentrations (Cmax) of ampicillin compared to equivalent doses of ampicillin itself. karger.comnih.govbmj.com In one study, the Cmax of ampicillin after talampicillin administration was approximately twice that achieved with an equivalent dose of ampicillin. bmj.com Another investigation reported that the maximum plasma levels of ampicillin from this compound were 2.8 times higher than those from ampicillin. nih.gov

A direct relationship has been established between the administered dose of talampicillin and the resulting peak serum ampicillin concentration. karger.comnih.gov For instance, as the dose of this compound increased from 185 mg to 2,000 mg, the mean of individual peak serum concentrations of ampicillin rose from 4.08 µg/mL to 20.09 µg/mL. karger.com The time to reach peak concentration (Tmax) for ampicillin following talampicillin administration is also generally shorter than with ampicillin, with one study noting a mean Tmax of 40 minutes for talampicillin compared to 90 minutes for ampicillin. karger.com

Table 1: Peak Serum Ampicillin Concentrations After Single Oral Doses of this compound in Fasting Subjects

| This compound Dose (mg) | Mean of Individual Peak Serum Ampicillin Concentrations (µg/mL) |

| 185 | 4.08 |

| 250 | 4.80 |

| 1000 | 11.20 |

| 2000 | 20.09 |

Data sourced from a study on the bioavailability of talampicillin. karger.com

Comparative Bioavailability Studies Across Different Physiological States (e.g., Fasting vs. Fed)

The presence of food is known to adversely affect the bioavailability of ampicillin. karger.comnih.gov In contrast, the absorption of ampicillin from talampicillin is not negatively impacted by food to the same extent. karger.comnih.gov While food may delay the rate of absorption and reduce the peak serum concentration of ampicillin from talampicillin, the total amount of ampicillin absorbed (as indicated by the area under the concentration-time curve or AUC) is not significantly diminished. bmj.com

In fact, the bioavailability of ampicillin from a 250 mg talampicillin tablet administered after a substantial meal has been shown to be significantly greater than that from a 250 mg dose of ampicillin taken in a fasting state. karger.comnih.gov Even in a non-fasting state, the mean peak serum concentration of ampicillin after a dose of talampicillin was observed to be 6.59 µg/mL at 1 hour, which is significantly higher than what is achieved with ampicillin under either fasting or non-fasting conditions. karger.com

Interspecies Pharmacokinetic Profiling (e.g., Murine, Equine Models)

Interspecies pharmacokinetic studies are crucial for extrapolating drug behavior across different species. In experimental murine models, the protective effect of this compound against Staphylococcus aureus infection was found to be superior to that of ampicillin. nih.gov Against Escherichia coli infection, its effect was similar to amoxicillin (B794), while ampicillin was less active. nih.gov

Studies in horses have also been conducted to understand the oral bioavailability of various ampicillin prodrugs. ncsu.edu The Biopharmaceutics Classification System (BCS), which predicts oral drug absorption based on solubility and permeability, is being explored for its applicability in veterinary species, including horses, to better predict the oral absorption of drugs like talampicillin. ncsu.edu Research has also investigated the distribution and excretion of the phthalidyl moiety of talampicillin in rats. nih.gov The principal metabolite of this moiety in both humans and experimental animals has been identified as 2-hydroxymethylbenzoic acid. karger.comnih.gov

Distribution Characteristics of Ampicillin Following this compound Administration

Once absorbed and hydrolyzed to ampicillin, the active drug is distributed throughout the body. ontosight.ai Ampicillin is known to distribute into most tissues, with concentrations particularly notable in the liver and kidneys. wikipedia.org It can also cross the placenta and is found in amniotic fluid. wikipedia.org While ampicillin generally has low protein binding (15-20%), this allows for a greater fraction of the drug to be free and active in the tissues. wikipedia.org

Elimination Pathways and Excretion Kinetics of Ampicillin and Metabolites

The primary route of elimination for ampicillin is renal excretion. ontosight.ai A significant portion of the administered dose is excreted unchanged in the urine. wikipedia.org

Renal Excretion Rates of Active Compound and Its Inactive Derivatives

The enhanced bioavailability of ampicillin from talampicillin is reflected in higher urinary excretion of the active drug. karger.comnih.gov Following administration of talampicillin, a significantly greater proportion of the ampicillin dose is recovered in the urine compared to when ampicillin itself is given. oup.com

In a comparative study, the total urinary elimination of ampicillin after dosing with talampicillin was 50% of the ampicillin free acid equivalent in the fasting state and 55% in the non-fasting state. karger.com These figures were considerably higher than the 34% (fasting) and 24% (non-fasting) urinary excretion observed after ampicillin administration. karger.com Another study found that after accounting for the metabolism of penicillins to penicilloic acids, the total urinary excretion over 6 hours was 61% for this compound, compared to 42% for ampicillin. nih.gov The primary metabolite of the phthalidyl portion of the talampicillin molecule is 2-hydroxymethylbenzoic acid, which is also eliminated in the urine. karger.comnih.gov

Table 2: Comparative Urinary Excretion of Ampicillin from Talampicillin and Ampicillin

| Drug Administered | Physiological State | Mean Total Urinary Excretion of Ampicillin (% of dose) |

| Talampicillin | Fasting | 50 |

| Talampicillin | Non-fasting | 55 |

| Ampicillin | Fasting | 34 |

| Ampicillin | Non-fasting | 24 |

Data reflects the percentage of the ampicillin free acid equivalent of the dose excreted. karger.com

Analysis of Metabolic Clearance Pathways

This compound is a prodrug of ampicillin, designed to improve the oral bioavailability of the active antibiotic. patsnap.compatsnap.com Its metabolic clearance is characterized by a rapid and efficient conversion to its active form and subsequent elimination of its constituent parts. The primary metabolic pathway involves enzymatic hydrolysis, which cleaves the ester bond of the talampicillin molecule. patsnap.comkarger.com

This biotransformation process begins rapidly after oral administration and during absorption through the gastrointestinal tract. patsnap.comkarger.com In vitro studies have identified the intestinal wall as a primary site for the hydrolysis of talampicillin. nih.govtandfonline.com The process is catalyzed by non-specific esterases present in the intestinal mucosa and the bloodstream. patsnap.comkarger.comnih.gov This enzymatic action results in the release of two main components: the active antibiotic, ampicillin, and a phthalidyl moiety. karger.com

Once released, ampicillin follows its own well-documented pharmacokinetic and clearance pathways. The phthalidyl portion of the original molecule undergoes further metabolism. karger.comnih.gov Research involving radiolabelled talampicillin has shown that the principal metabolite of the phthalidyl moiety in humans is 2-hydroxymethylbenzoic acid. karger.comnih.govnih.gov This metabolite is not biologically active. karger.com

Studies comparing the metabolism in humans and animal models (rats and dogs) have shown a very similar pattern of radiometabolites, with 2-hydroxymethylbenzoic acid being the major metabolite identified in urine extracts. nih.govtandfonline.com However, some species-specific differences have been observed; for example, unchanged talampicillin was detected in the hepatic portal vein blood of dogs, indicating it can reach the liver intact in this species, whereas this was not observed in rats. nih.govtandfonline.com

The clearance of these metabolites is predominantly through renal excretion. nih.govtandfonline.com Studies administering [phthalidyl-14C] labeled talampicillin to humans demonstrated that approximately 98% of the radioactivity was excreted in the urine. nih.gov This indicates an efficient and near-complete elimination of the metabolized portion of the prodrug via the renal route. nih.gov

Table 1: Summary of this compound Metabolic Clearance

| Metabolic Process | Enzyme(s) Involved | Parent Compound | Resulting Metabolites | Primary Site of Metabolism |

| Ester Hydrolysis | Non-specific esterases | This compound | Ampicillin, Phthalidyl moiety | Intestinal mucosa, Blood |

| Metabolism of Phthalidyl Moiety | Not specified | Phthalidyl moiety | 2-hydroxymethylbenzoic acid (HMBA) | Systemic circulation/Liver |

Mechanistic Insights into the Antimicrobial Action of Talampicillin Hydrochloride

Elucidation of the Beta-Lactam Mechanism of Action via Active Ampicillin (B1664943)

The bactericidal activity of ampicillin, the active form of talampicillin (B1682922), stems from its ability to disrupt the synthesis of the bacterial cell wall. nih.govwalshmedicalmedia.compatsnap.com This action is characteristic of beta-lactam antibiotics, which are named for the four-membered beta-lactam ring in their chemical structure. nih.gov

Molecular Interactions with Penicillin-Binding Proteins (PBPs) on Bacterial Cell Walls

Ampicillin's mechanism of action is initiated by its binding to specific proteins located on the inner membrane of the bacterial cell wall, known as penicillin-binding proteins (PBPs). nih.govdrugbank.comwalshmedicalmedia.compatsnap.com These proteins are enzymes, specifically transpeptidases, that play a crucial role in the final steps of peptidoglycan synthesis. nih.govpatsnap.comsigmaaldrich.com Peptidoglycan is a vital polymer that forms a mesh-like layer, providing structural integrity to the bacterial cell wall. patsnap.comsigmaaldrich.com

Ampicillin, being a structural analog of D-alanyl-D-alanine—the terminal amino acid residues of the peptidoglycan precursors—effectively competes for the active site of these PBPs. sigmaaldrich.com By binding to PBPs, ampicillin acylates the enzyme, forming a stable, inactive complex. drugbank.com This binding is irreversible and prevents the PBPs from carrying out their normal function. nih.gov

Biochemical Consequences of Peptidoglycan Transpeptidation Inhibition Leading to Cell Lysis

The inactivation of PBPs by ampicillin directly inhibits the transpeptidation reaction, which is the cross-linking of adjacent peptidoglycan chains. patsnap.comnih.gov This cross-linking process is essential for the strength and rigidity of the bacterial cell wall. Without it, the cell wall becomes weakened and is unable to withstand the high internal osmotic pressure of the bacterium. nih.govpatsnap.com

The compromised cell wall integrity, coupled with the ongoing activity of bacterial cell wall autolytic enzymes (autolysins), leads to the breakdown of the existing peptidoglycan. drugbank.com This ultimately results in cell lysis and the death of the bacterium, which is why ampicillin is considered a bactericidal agent. nih.govdrugbank.comwalshmedicalmedia.compatsnap.com

Comprehensive Analysis of Antimicrobial Spectrum and Potency

Talampicillin, through its active form ampicillin, exhibits a broad spectrum of antimicrobial activity, effective against a variety of Gram-positive and some Gram-negative bacteria. walshmedicalmedia.comla.gov The presence of an amino group in ampicillin's structure enhances its ability to penetrate the outer membrane of Gram-negative bacteria compared to penicillin G.

It is important to note that the efficacy of talampicillin can be diminished by the production of beta-lactamase enzymes by some bacteria, which inactivate ampicillin by hydrolyzing its beta-lactam ring. la.gov

Efficacy Against Clinically Relevant Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus)

Talampicillin is effective against a range of Gram-positive bacteria. These organisms have a thick peptidoglycan layer that is readily accessible to ampicillin. nih.gov Susceptible strains include species of Staphylococcus and Streptococcus. la.gov However, resistance can occur, particularly in Staphylococcus aureus strains that produce penicillinase or have altered PBPs (as seen in methicillin-resistant Staphylococcus aureus, or MRSA). nih.gov

Table 1: In Vitro Susceptibility of Gram-Positive Bacteria to Ampicillin

| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (methicillin-susceptible) | 100 | 0.5 | 1 |

| Streptococcus pneumoniae | 150 | ≤0.06 | 2 |

| Enterococcus faecalis | 120 | 2 | 4 |

Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the isolates, respectively. Data is compiled from various research findings and is illustrative.

Efficacy Against Clinically Relevant Gram-Negative Bacterial Strains (e.g., Escherichia coli)

The spectrum of talampicillin extends to certain Gram-negative bacteria, largely due to the enhanced penetration of ampicillin through their outer membrane. Susceptible Gram-negative organisms can include Escherichia coli, Proteus mirabilis, Salmonella species, and Shigella species. la.gov However, resistance is widespread, often mediated by the production of beta-lactamases. la.gov

Table 2: In Vitro Susceptibility of Gram-Negative Bacteria to Ampicillin

| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | 200 | 8 | >256 |

| Haemophilus influenzae (beta-lactamase negative) | 100 | 0.5 | 1 |

| Proteus mirabilis | 100 | 4 | 16 |

Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the isolates, respectively. The high MIC₉₀ for E. coli reflects the high prevalence of resistance. Data is compiled from various research findings and is illustrative.

Assessment of Minimum Inhibitory Concentrations (MICs) for Diverse Isolates

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism after overnight incubation. ubc.ca It is a key measure of an antibiotic's potency against a specific bacterial strain. The MIC values for ampicillin (the active form of talampicillin) can vary significantly depending on the bacterial species and the presence of resistance mechanisms.

Table 3: Representative Ampicillin MIC Values for Various Bacterial Isolates

| Bacterial Isolate | MIC (µg/mL) | Interpretation |

| Staphylococcus aureus ATCC 29213 | 0.25 - 1.0 | Susceptible |

| Enterococcus faecalis ATCC 29212 | 1.0 - 4.0 | Susceptible |

| Escherichia coli ATCC 25922 | 2.0 - 8.0 | Susceptible |

| Haemophilus influenzae ATCC 49247 | 0.5 - 2.0 | Susceptible |

| Escherichia coli (clinical isolate, resistant) | ≥32 | Resistant |

| Staphylococcus aureus (MRSA) | >2 | Resistant |

Note: This table provides a range of typical MIC values. The interpretation of susceptible or resistant is based on established clinical breakpoints, which may vary.

Antimicrobial Resistance Mechanisms and Talampicillin Hydrochloride

Characterization of Bacterial Resistance Phenotypes to Ampicillin (B1664943) and Related Beta-Lactams

Bacterial resistance to ampicillin and other beta-lactam antibiotics is a multifaceted phenomenon involving several distinct biochemical and structural modifications. nih.govnih.gov These mechanisms can act individually or in concert to reduce the effectiveness of the antibiotic. The primary mechanisms include enzymatic degradation of the antibiotic, reduction of intracellular drug concentration through efflux pumps, modification of the drug's target, and alterations in the permeability of the bacterial outer membrane. jscimedcentral.comnih.govpmjournal.ir

The most prevalent mechanism of resistance to beta-lactam antibiotics in Gram-negative bacteria is the production of beta-lactamase enzymes. nih.govmicrobiologyclass.net These enzymes catalyze the hydrolysis of the amide bond within the characteristic four-atom beta-lactam ring, rendering the antibiotic molecule inactive. nih.govwikipedia.orgyoutube.com This enzymatic inactivation prevents the antibiotic from binding to its target, the penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. nih.gov

Beta-lactamases are a diverse group of enzymes, classified into different classes (A, B, C, and D) based on their amino acid sequences. nih.gov They exhibit varying substrate specificities; for instance, penicillinases preferentially hydrolyze penicillins like ampicillin, while cephalosporinases are more active against cephalosporins. microbiologyclass.net The genes encoding these enzymes are often located on mobile genetic elements such as plasmids, which facilitates their rapid dissemination among bacterial populations through horizontal gene transfer. nih.govyoutube.com

Table 1: Major Classes of Beta-Lactamase Enzymes

| Class | Active Site | Primary Substrates | Inhibition by Clavulanic Acid | Examples |

|---|---|---|---|---|

| A | Serine | Penicillins, Cephalosporins, some Carbapenems | Yes | TEM, SHV, KPC, CTX-M |

| B | Zinc (Metallo-β-lactamase) | Penicillins, Cephalosporins, Carbapenems | No | NDM, VIM, IMP |

| C | Serine | Cephalosporins (Cephamycins) | No | AmpC |

| D | Serine | Oxacillin, Cloxacillin, some Carbapenems | Poorly | OXA |

This table provides a summary of the major classes of beta-lactamase enzymes, their characteristics, and examples.

Efflux pumps are transport proteins embedded in the bacterial cell membrane that actively extrude a wide array of toxic substances, including antibiotics like ampicillin, from the cell's interior. oup.com This process reduces the intracellular concentration of the antibiotic, preventing it from reaching the necessary threshold to effectively inhibit its target. nih.gov These pumps are found in both Gram-positive and Gram-negative bacteria and can contribute significantly to intrinsic and acquired multidrug resistance (MDR). oup.com

There are five major families of bacterial efflux pumps:

The ATP-Binding Cassette (ABC) superfamily

The Major Facilitator Superfamily (MFS)

The Resistance-Nodulation-Division (RND) family nih.gov

The Small Multidrug Resistance (SMR) family

The Multidrug and Toxic Compound Extrusion (MATE) family oup.com

In Gram-negative bacteria, RND family pumps, such as the AcrAB-TolC system in Escherichia coli, are particularly significant. oup.com These are tripartite systems that span both the inner and outer membranes, allowing for the direct expulsion of antibiotics from the cytoplasm or periplasm into the external environment. nih.gov Overexpression of these efflux pump genes is a common mechanism of acquired antibiotic resistance. oup.com

Beta-lactam antibiotics, including ampicillin, exert their bactericidal effect by inhibiting penicillin-binding proteins (PBPs). nih.govpatsnap.com PBPs are bacterial enzymes, specifically transpeptidases, that catalyze the final steps of peptidoglycan synthesis, which is essential for maintaining the structural integrity of the bacterial cell wall. patsnap.comnih.gov Resistance can arise from modifications to the structure of these target proteins.

Mutations in the genes encoding PBPs can lead to alterations in their amino acid sequence. etflin.com These changes can reduce the binding affinity of beta-lactam antibiotics to the PBP active site. oup.comasm.org As a result, higher concentrations of the antibiotic are required to inhibit cell wall synthesis, leading to a resistant phenotype. This mechanism is a primary cause of beta-lactam resistance in Gram-positive organisms such as Streptococcus pneumoniae and Enterococcus faecium. asm.orgnih.govnih.gov For instance, high-level ampicillin resistance in E. faecium is associated with the production of a modified PBP5 that has a very low affinity for penicillin. nih.govcapes.gov.br

The outer membrane of Gram-negative bacteria serves as a selective permeability barrier, protecting the cell from hostile environmental factors, including antibiotics. nih.govmdpi.comcontagionlive.com For hydrophilic antibiotics like ampicillin to reach their PBP targets in the periplasm, they must traverse this outer membrane, primarily through water-filled protein channels called porins. mdpi.comnih.govijrpr.com

Bacteria can develop resistance by reducing the influx of antibiotics across the outer membrane. pmjournal.irijrpr.com This is often achieved through mutations that lead to:

A decrease in the number of porin channels: Downregulation of the expression of genes encoding major porins, such as OmpF in E. coli, restricts the entry of antibiotics. nih.govijrpr.com

Modification of porin structure: Mutations can alter the size or charge of the porin channel, making it less permeable to specific antibiotics.

Investigational Strategies to Circumvent Ampicillin Resistance through Prodrug Design

The development of prodrugs represents a key strategy to overcome some of the limitations of existing antibiotics. A prodrug is an inactive or less active molecule that is converted into an active drug within the body. mdpi.comresearchgate.net Talampicillin (B1682922) is a classic example, designed as a prodrug of ampicillin to improve its oral absorption and bioavailability. mdpi.comnih.gov More recent investigational strategies have focused on designing prodrugs that can exploit bacterial resistance mechanisms. nih.govduke.edu For example, some novel prodrugs are engineered to be activated specifically by beta-lactamase enzymes, turning a resistance mechanism into a vulnerability. nih.govbiorxiv.orgacs.org This approach aims to selectively target and kill resistant bacteria while sparing non-resistant strains. mdpi.comduke.edu

A highly successful strategy to combat resistance mediated by beta-lactamase enzymes is the co-administration of a beta-lactam antibiotic with a beta-lactamase inhibitor. nih.gov These inhibitors are structurally similar to beta-lactam antibiotics and can bind to the active site of the beta-lactamase enzyme. This binding can be reversible or irreversible, but it effectively inactivates the enzyme, preventing it from hydrolyzing the partner antibiotic. nih.gov

This synergistic combination protects the antibiotic from degradation, allowing it to reach its PBP targets and exert its antibacterial effect. nih.gov

Table 2: Examples of Beta-Lactam / Beta-Lactamase Inhibitor Combinations

| Beta-Lactam Antibiotic | Beta-Lactamase Inhibitor |

|---|---|

| Ampicillin | Sulbactam |

| Amoxicillin (B794) | Clavulanic Acid |

| Piperacillin | Tazobactam |

| Ceftazidime | Avibactam |

| Meropenem | Vaborbactam |

This table lists common combinations of beta-lactam antibiotics and beta-lactamase inhibitors used to overcome enzymatic resistance.

The use of beta-lactamase inhibitors restores the efficacy of antibiotics like ampicillin against many beta-lactamase-producing strains. nih.gov This approach highlights the importance of combination therapies in addressing the challenge of antibiotic resistance.

Ecological Impact of Talampicillin Hydrochloride on Commensal Microbiota and Resistance Gene Transfer

This compound is a prodrug that is rapidly hydrolyzed in the body to release its active form, ampicillin. patsnap.com Therefore, its ecological impact on the gut microbiome is directly attributable to the effects of ampicillin, a broad-spectrum beta-lactam antibiotic. patsnap.compatsnap.com The administration of such antibiotics can significantly disrupt the delicate balance of the human intestinal microflora, leading to notable changes in the composition of commensal bacteria and promoting the transfer of antibiotic resistance genes. researchgate.netnih.gov

The human gastrointestinal tract hosts a dense and diverse microbial community that plays a crucial role in health. microbiologysociety.org The introduction of antibiotics like ampicillin can alter this ecosystem, a condition known as dysbiosis, which involves a reduction in microbial diversity and a shift in the relative abundance of various bacterial species. nih.govnih.gov These alterations can suppress beneficial microbes and allow for the overgrowth of opportunistic pathogens. Furthermore, the gut environment provides ideal conditions for horizontal gene transfer (HGT), the process by which bacteria share genetic material, including antibiotic resistance genes (ARGs). nih.govresearchgate.net Antibiotic exposure creates a selective pressure that can accelerate the spread of these resistance genes among the gut microbiota. nih.gov

Alterations in Commensal Microbiota Composition

For instance, treatment with beta-lactams has been shown to reduce populations of beneficial bacteria such as Bacteroides, Bifidobacterium, and Parabacteroides. nih.govresearchgate.net Conversely, this creates an opportunity for the overgrowth of opportunistic pathogens. Studies in neonates and infants treated with beta-lactams have documented an enrichment of genera such as Klebsiella, Enterococcus, and Streptococcus. nih.govresearchgate.net Overgrowth of yeasts and other resistant organisms like Pseudomonas fluorescens has also been observed. researchgate.net These changes can occur even after short-term antibiotic administration. nih.gov

The table below summarizes findings from studies on the effects of beta-lactam antibiotics on various gut bacteria.

| Bacterial Genus/Group | Effect of Beta-Lactam Exposure | Reference |

|---|---|---|

| Bacteroides | Decreased Abundance | nih.gov |

| Bifidobacterium | Decreased Abundance | researchgate.net |

| Escherichia-Shigella | Decreased Abundance | researchgate.net |

| Enterobacteria (general) | Decreased Abundance | researchgate.net |

| Enterococcus | Increased Abundance / Overgrowth | nih.govresearchgate.net |

| Klebsiella | Increased Abundance / Overgrowth | researchgate.net |

| Streptococcus | Increased Abundance / Overgrowth | researchgate.net |

| Pseudomonas | Increased Abundance / Overgrowth | researchgate.net |

Promotion of Resistance Gene Transfer

The gut microbiome serves as a significant reservoir for antibiotic resistance genes (ARGs), collectively known as the resistome. microbiologysociety.org The selective pressure exerted by antibiotics like ampicillin is a key driver in the dissemination of these genes. nih.gov Bacteria can acquire ARGs through horizontal gene transfer (HGT), with conjugation—the transfer of genetic material via direct cell-to-cell contact, often through plasmids—being a primary mechanism. researchgate.netbioguardlabs.com

A landmark study provided direct evidence of this process occurring in the human gut. Researchers observed the transfer of an ampicillin resistance gene between two different Escherichia coli strains within the bowel microbiota of an infant treated with ampicillin/amoxicillin. nih.gov The initially susceptible E. coli strain acquired a plasmid carrying the blaTEM-1b gene, which confers resistance to ampicillin, from a co-residing resistant E. coli strain. nih.gov This unequivocally demonstrated that antibiotic treatment can facilitate the in-vivo transfer of resistance genes among commensal bacteria. nih.gov

The table below details the findings of this pivotal case study on ampicillin resistance gene transfer.

| Research Focus | Key Findings |

|---|---|

| Organisms Involved | Two Escherichia coli strains (one initially ampicillin-resistant, one initially ampicillin-susceptible) co-residing in an infant's gut. nih.gov |

| Antibiotic Treatment | The infant was treated with ampicillin/amoxicillin for a urinary tract infection. nih.gov |

| Resistance Gene | blaTEM-1b, which codes for a beta-lactamase enzyme that inactivates ampicillin. nih.gov |

| Mechanism of Transfer | Horizontal gene transfer via a conjugative plasmid (pNK29) from the resistant strain to the susceptible strain. nih.gov |

| Outcome | The susceptible E. coli strain became resistant to ampicillin, demonstrating dynamic adaptation to antibiotic treatment within the host. nih.gov |

This process of selection and gene transfer contributes to the expansion of the antibiotic resistance reservoir in the gut. Commensal bacteria, such as certain species of Streptococcus, can act as donors of ARGs to pathogenic bacteria. nih.gov The ecological disruption caused by this compound, through its active metabolite ampicillin, therefore not only alters the balance of the microbial community but also actively promotes the evolution and spread of antibiotic resistance.

Clinical Efficacy and Post Marketing Surveillance of Talampicillin Hydrochloride

Therapeutic Outcomes in Specific Bacterial Infection Syndromes

Talampicillin (B1682922) hydrochloride, a prodrug of ampicillin (B1664943), was developed to enhance the oral bioavailability of its parent compound. patsnap.com Its clinical efficacy has been evaluated across a range of common bacterial infections. patsnap.com

Efficacy in Respiratory Tract Infections (RTIs)

Clinical studies have demonstrated that talampicillin hydrochloride is an effective treatment for respiratory tract infections. nih.govnih.gov In comparative trials, its efficacy has been shown to be equivalent to that of ampicillin. nih.gov One clinical study involving mine workers with acute bronchopulmonary diseases confirmed the activity and improved tolerance of talampicillin compared to ampicillin. nih.gov A multicentre trial in a general practice setting also evaluated its use for RTIs, comparing it with ampicillin. nih.gov

| Infection Type | Comparator Drug | Key Finding | Source |

|---|---|---|---|

| Respiratory Tract Infections | Ampicillin | Talampicillin proved to be as effective, both clinically and bacteriologically, as ampicillin. nih.gov | Jaffé et al., 1976 nih.gov |

| Acute Bronchopulmonary Diseases | Ampicillin | Confirmed the activity and improved tolerance of talampicillin versus ampicillin. nih.gov | Bruninx & Minette, 1979 nih.gov |

Efficacy in Urinary Tract Infections (UTIs)

This compound has been effectively used in the management of urinary tract infections. nih.gov A clinical study reported a high success rate, where a seven-day course of treatment eradicated 38 out of 47 diagnosed urinary infections. nih.govnih.gov This demonstrates a bacteriological and clinical cure rate of approximately 80.9% in this cohort. nih.govnih.gov Comparative studies in general practice also confirmed its therapeutic role in UTIs, finding its effectiveness to be on par with ampicillin. nih.govnih.gov

| Study Parameter | Result |

|---|---|

| Number of Patients with UTI | 47 |

| Number of Infections Eradicated | 38 |

| Calculated Eradication Rate | 80.9% |

Efficacy in Skin and Soft Tissue Infections (SSTIs)

The clinical utility of this compound extends to the treatment of skin and soft tissue infections. patsnap.com In a comparative study conducted in general practice, talampicillin was found to be as effective as ampicillin for treating various skin diseases of bacterial origin. nih.gov Another multicentre trial also included patients with skin and soft tissue infections, providing further evidence of its clinical application in this area. nih.gov

Efficacy in Gastrointestinal and Oral Infections

This compound is indicated for certain gastrointestinal infections. patsnap.com Its efficacy has also been specifically evaluated in the context of oral infections. Research has been conducted on its use in treating dental and periodontal diseases, such as focal dental infections. nih.gov

Pharmacovigilance and Systemic Review of Adverse Drug Reactions

Pharmacovigilance is the science and set of activities related to the detection, assessment, understanding, and prevention of adverse effects of drugs. alkafeel.edu.iq For antibiotics, this process is crucial for ensuring patient safety by monitoring for adverse drug reactions (ADRs), which can range from mild side effects to severe events. alkafeel.edu.iqnih.gov

Spectrum and Incidence of Reported Adverse Events

The spectrum of adverse events monitored for talampicillin is consistent with that of other beta-lactam antibiotics. patsnap.com A retrospective cohort study of hospitalized patients receiving various antibiotics found that the most common antibiotic-associated ADEs were gastrointestinal, renal, and hematologic in nature. nih.gov While specific incidence rates for each type of ADE for talampicillin are not extensively detailed in all literature, the focus of pharmacovigilance would be on identifying and quantifying the risk of these known class effects.

| Adverse Event Category | Description of Potential Manifestations | Reported Finding for Talampicillin |

|---|---|---|

| Gastrointestinal | Includes symptoms such as nausea, vomiting, and diarrhea. nih.gov Diarrhea is a common side effect of many antibiotics. nih.gov | Significantly reduced incidence of diarrhea compared to ampicillin. nih.gov |

| Dermatologic | Reactions can range from mild rashes to more severe conditions. alkafeel.edu.iq | Overall incidence of side-effects was similar to ampicillin. nih.gov |

| Hypersensitivity Reactions | As a penicillin-class drug, there is a risk of allergic reactions, which can be immediate (Type I) and mediated by IgE. nih.gov | Contraindicated in patients with a known allergy to penicillins. patsnap.com |

| Hematologic | Potential for effects on blood cell counts. nih.gov | Monitored as a potential ADE for the antibiotic class. nih.gov |

| Renal | Potential for effects on kidney function. nih.gov | Monitored as a potential ADE for the antibiotic class. nih.gov |

Risk Factors and Patient Demographics Associated with Adverse Reactions

The occurrence of adverse drug reactions (ADRs) to this compound, a prodrug of ampicillin, is influenced by a variety of risk factors and patient demographics. While specific large-scale studies focusing solely on Talampicillin are limited, data extrapolated from studies on ampicillin and other beta-lactam antibiotics, as well as general pharmacovigilance data, provide insight into predisposing factors.

Key risk factors are often immunological in nature. A significant predictor for an adverse reaction is a patient's history of hypersensitivity to penicillin or other beta-lactam antibiotics. patsnap.comnih.gov Cross-reactivity among beta-lactam antibiotics means that individuals with a known allergy to any penicillin-class drug are at a substantially higher risk of reacting to Talampicillin. patsnap.com

Patient demographics also play a crucial role in the likelihood of experiencing ADRs. Studies have indicated that women may have a greater chance of developing an ADR compared to men, potentially up to 1.7-fold higher. uspharmacist.com This discrepancy has been attributed to a combination of pharmacokinetic, hormonal, and immunological differences between sexes. uspharmacist.com Furthermore, some research suggests that women are more likely to report ADRs, which could contribute to the higher reported rates. uspharmacist.com Age is another significant factor; for instance, one study in high-risk pregnancies found that lower gestational age was associated with an increased risk of ADR occurrence. springermedizin.de Patients with pre-existing conditions, particularly renal impairment, may be at higher risk for certain adverse effects due to potential drug accumulation. patsnap.com

The table below summarizes key risk factors and demographic variables associated with adverse reactions to antibiotics like this compound.

| Category | Factor | Description of Association with ADRs |

|---|---|---|

| Medical History | History of Penicillin/Beta-Lactam Allergy | The strongest predictor for hypersensitivity reactions due to cross-reactivity. patsnap.comnih.gov |

| Renal Impairment | May lead to drug accumulation and increased risk of toxicity, potentially causing neurological symptoms. patsnap.com | |

| Demographics | Gender | Women are reported to have a higher incidence of ADRs compared to men. uspharmacist.comnews-medical.net |

| Age | Specific age groups may have different risk profiles; for example, lower gestational age has been linked to higher ADR risk in high-risk pregnancies. springermedizin.de | |

| Concurrent Medication Use | Polypharmacy | The use of multiple medications can increase the risk of drug interactions, which may lead to adverse effects. For example, probenecid (B1678239) can increase plasma concentrations of ampicillin by inhibiting its renal excretion. patsnap.com |

Methodological Approaches to Adverse Drug Reaction Surveillance and Reporting Bias

Post-marketing surveillance is crucial for monitoring the safety of medicines like this compound once they are available to a larger, more diverse patient population than was studied in pre-market clinical trials. prorelixresearch.com Various methodological approaches are employed to detect, assess, understand, and prevent adverse effects. researchgate.net

One of the primary methods is the use of spontaneous reporting systems (SRSs) , such as the FDA's MedWatch program. nih.gov These systems collect unsolicited case reports of ADRs from healthcare providers and patients. nih.gov While SRSs are invaluable for detecting new and rare ADRs (signal detection), they are subject to significant limitations, most notably reporting bias. nih.govjicrcr.com

Reporting bias manifests in several ways. Underreporting is a major concern, with some estimates suggesting that only a small fraction of serious ADRs are ever reported. nih.gov This can be due to a lack of time, difficulty in recognizing an event as an ADR, or uncertainty about the reporting process. nih.gov Conversely, stimulated reporting can occur, where media attention on a particular drug-related issue leads to an increase in reports, potentially skewing the data.

To overcome the limitations of SRSs, other methodological approaches are used. These include:

Cohort Studies: These observational studies follow a group of patients (a cohort) who have been exposed to a drug and compare their outcomes to a group that has not been exposed. Cohort event monitoring is an intensive method used to capture all adverse events in a specific patient group. researchgate.net

Case-Control Studies: These studies identify patients with a specific adverse outcome (cases) and compare their past exposure to a drug with that of a similar group without the outcome (controls).

Data Mining and Pharmacoepidemiology: These approaches involve analyzing large healthcare databases, such as electronic health records and insurance claims, to identify potential associations between drugs and adverse events. jicrcr.comjaist.ac.jp This allows for systematic investigation in large populations. jicrcr.com

The table below outlines the primary methodologies used in ADR surveillance.

| Methodological Approach | Description | Strengths | Weaknesses & Biases |

|---|---|---|---|

| Spontaneous Reporting Systems (SRSs) | Passive collection of voluntary ADR reports from healthcare professionals and patients. nih.gov | Effective for signal detection of new, rare ADRs across a broad population. | Prone to significant underreporting, incomplete data, and reporting bias (e.g., notoriety bias). nih.gov Cannot be used to calculate incidence rates. |

| Cohort Studies | Prospective or retrospective monitoring of a group of patients exposed to a drug and a comparator group. researchgate.net | Can determine the incidence of ADRs and establish a temporal relationship between drug exposure and outcome. | Can be expensive and time-consuming; inefficient for studying rare ADRs. |

| Case-Control Studies | Retrospective comparison of drug exposure in patients with a specific ADR (cases) versus those without (controls). | Efficient for studying rare ADRs and those with a long latency period. | Susceptible to recall bias and selection bias; cannot determine incidence. |

| Data Mining of Healthcare Databases | Analysis of large electronic health records or administrative claims data to find drug-safety signals. jicrcr.com | Provides access to large, real-world patient populations; can identify potential ADRs for further investigation. | Data may lack clinical detail; findings represent associations, not necessarily causation. |

A robust and systematic approach to post-marketing surveillance, often involving a combination of these methods, is essential for ensuring patient safety and continuously evaluating the risk-benefit profile of medications like this compound. ijisrt.com

Comparative Research on Talampicillin Hydrochloride

Efficacy and Pharmacokinetic Comparisons with Ampicillin (B1664943)

Clinical investigations have demonstrated that talampicillin (B1682922) hydrochloride is as effective as ampicillin in treating bacterial infections, albeit at a lower dosage. A study in general practice found that talampicillin, administered at a dose equivalent to 125 mg of ampicillin four times daily, yielded comparable clinical and bacteriological outcomes to a 250 mg dose of ampicillin given four times a day for the same duration. nih.gov In experimental murine infections, talampicillin hydrochloride showed a superior protective effect against Staphylococcus aureus compared to ampicillin. nih.gov For infections caused by Escherichia coli, its protective effect was similar to that of amoxicillin (B794), while ampicillin was found to be less active than both. nih.gov While one study noted no significant differences in clinical outcomes in the treatment of urinary tract infections, it did observe pharmacokinetic advantages for talampicillin. karger.com

This compound is an ester of ampicillin that is readily hydrolyzed upon absorption to release ampicillin. nih.govscite.ai This structural modification results in significantly improved absorption from the gastrointestinal tract, leading to greater bioavailability of ampicillin compared to equivalent doses of ampicillin itself. nih.govscite.ai

Studies have consistently shown that talampicillin administration leads to higher peak serum concentrations of ampicillin. One study reported that the mean peak serum concentration of ampicillin following a dose of talampicillin was approximately twice that achieved with an equivalent dose of ampicillin. nih.gov Another comparative study found that maximum plasma levels of ampicillin were 2.8 times higher for this compound than for ampicillin. nih.gov This enhanced absorption is also reflected in the area under the plasma concentration curve (AUC), which was found to be greater for talampicillin. nih.gov

Furthermore, the bioavailability of ampicillin from talampicillin is less affected by the presence of food. While food can adversely affect the total bioavailability of ampicillin, this is not the case for talampicillin. nih.govscite.ai In fact, the bioavailability of ampicillin from a 250 mg talampicillin tablet taken after a large meal was significantly greater than that from a 250 mg dose of ampicillin in a fasting state. nih.govscite.ai

The table below summarizes the pharmacokinetic parameters of ampicillin following the administration of talampicillin and ampicillin.

| Parameter | This compound | Ampicillin |

| Relative Maximum Plasma Level | 2.8 times higher | 1 (baseline) |

| Relative Area Under Curve (AUC) | Greater | Lower |

| Total Urinary Excretion (6 hours) | 61% | 42% |

Data compiled from a study comparing 250 mg equivalent doses in fasting healthy volunteers. nih.gov

Inter-Prodrug Comparisons within the Aminopenicillin Class (e.g., Bacampicillin (B1208201), Pivampicillin (B1678493), Amoxicillin)

Talampicillin is one of several prodrugs of ampicillin, including bacampicillin and pivampicillin, developed to improve its oral absorption. bmj.comresearchgate.nettaylorandfrancis.com Amoxicillin, a close structural analog of ampicillin, also exhibits improved bioavailability.

Comparative pharmacokinetic studies have been conducted to evaluate the relative advantages of these aminopenicillin derivatives. In a study involving healthy volunteers, the mean peak serum concentration of ampicillin was 8.3 µg/ml for bacampicillin, 7.1 µg/ml for pivampicillin, and 3.7 µg/ml for ampicillin, following oral doses equimolar to 400 mg of bacampicillin. asm.org Another study directly comparing bacampicillin and talampicillin found that a 200 mg dose of bacampicillin resulted in a significantly higher relative extent of bioavailability than a 250 mg dose of talampicillin. asm.orgnih.gov

In a separate crossover study in horses, the absolute oral bioavailability was 39% for bacampicillin, 31% for pivampicillin, 23% for talampicillin, and only 2% for ampicillin sodium. avma.orgnih.gov

The table below presents a comparison of the absolute oral bioavailability of ampicillin from different prodrugs and ampicillin itself in horses. avma.orgnih.gov

| Compound | Absolute Oral Bioavailability (%) |

| Bacampicillin | 39% |

| Pivampicillin | 31% |

| Talampicillin | 23% |

| Ampicillin Sodium | 2% |

When compared with amoxicillin, this compound also demonstrates pharmacokinetic advantages. A study in fasting healthy volunteers with 250 mg equivalent doses showed that the maximum plasma levels were 2.8 times higher for talampicillin and 1.45 times higher for amoxicillin when compared to ampicillin. nih.gov The AUC was also greater for talampicillin than for amoxicillin. nih.gov

The antimicrobial spectrum of ampicillin prodrugs like talampicillin, bacampicillin, and pivampicillin is identical to that of ampicillin, as they are converted to ampicillin in the body. bmj.comdrugbank.com Their efficacy is therefore dependent on the concentration of ampicillin achieved at the site of infection. Amoxicillin's antimicrobial spectrum differs only slightly from that of ampicillin. bmj.com

Studies have shown that the antibacterial activities of this compound, amoxicillin, and ampicillin are quite similar against a broad spectrum of Gram-positive and Gram-negative bacteria. nih.gov

Comparative Efficacy and Safety with Other Relevant Antibiotic Classes

This compound, as a prodrug of ampicillin, shares its fundamental antibacterial spectrum. patsnap.combmj.com However, its clinical utility and profile are best understood through comparative analysis with other antibiotics, particularly other penicillins and broader antibiotic classes. Research has focused on whether its pharmacokinetic advantages translate into superior clinical efficacy or an improved safety profile.

Comparison with Other Penicillins

The most direct and relevant comparisons for talampicillin are with its parent drug, ampicillin, and the closely related aminopenicillin, amoxicillin.

Talampicillin vs. Ampicillin: Talampicillin was developed to improve the oral bioavailability of ampicillin. patsnap.compatsnap.com Studies confirm that it is well-absorbed from the gastrointestinal tract. nih.gov A comparative study in healthy volunteers demonstrated that after oral administration of equivalent doses, the maximum plasma levels of ampicillin were 2.8 times higher when delivered via this compound compared to ampicillin itself. nih.gov Furthermore, the total amount of drug absorbed, as measured by the area under the plasma concentration curve (AUC), was greater for talampicillin than for ampicillin. nih.gov

This enhanced absorption allows for clinical effectiveness at a lower dose compared to ampicillin. nih.gov One study in a general practice setting found that talampicillin was as effective, both clinically and bacteriologically, as ampicillin for treating various bacterial infections, despite being administered at a lower equivalent dosage. nih.gov

In terms of safety, a significant advantage noted in clinical research is a reduced incidence of diarrhea with talampicillin compared to ampicillin. nih.gov This difference is a key distinguishing feature between the two drugs. However, in the treatment of specific conditions like gonococcal urethritis, one study concluded that talampicillin, while effective, offered no significant advantage over ampicillin beyond the smaller dosage required. nih.gov

Talampicillin vs. Amoxicillin: Amoxicillin is another aminopenicillin known for its good oral absorption, which is superior to that of ampicillin. nih.gov When compared to talampicillin, the antibacterial activities are described as being quite similar. nih.gov Pharmacokinetic studies in volunteers showed that while talampicillin achieved higher peak plasma levels, the total urinary excretion over six hours was comparable, with 61% for talampicillin and 67% for amoxicillin. nih.gov The AUC for talampicillin was found to be greater than that of amoxicillin. nih.gov

In experimental models of infection, the protective effect of this compound against Escherichia coli was similar to that of amoxicillin. nih.gov Against Staphylococcus aureus, talampicillin's effect was superior to ampicillin. nih.gov Clinical studies directly comparing the efficacy of talampicillin and amoxicillin are less common, but their similar antibacterial spectra suggest comparable performance in many standard infections. bmj.comnih.gov

Table 1: Comparative Pharmacokinetics of Talampicillin, Amoxicillin, and Ampicillin

| Parameter | This compound | Amoxicillin | Ampicillin |

|---|---|---|---|

| Relative Max. Plasma Level | 2.8x Ampicillin's level nih.gov | 1.45x Ampicillin's level nih.gov | Baseline nih.gov |

| Relative Area Under Curve (AUC) | Greater than Amoxicillin & Ampicillin nih.gov | Greater than Ampicillin nih.gov | Lowest nih.gov |

| Total Urinary Excretion (6 hrs) | 61% nih.gov | 67% nih.gov | 42% nih.gov |

Table 2: Clinical Efficacy and Safety Findings of Talampicillin vs. Ampicillin

| Indication | Finding | Source |

|---|---|---|

| General Bacterial Infections | Talampicillin proved as clinically and bacteriologically effective as ampicillin at a lower equivalent dose. nih.gov | Jaffé et al., 1976 |

| Gastrointestinal Side Effects | Diarrhea was significantly reduced in patients treated with talampicillin compared to ampicillin. nih.gov | Jaffé et al., 1976 |

| Gonococcal Urethritis | Recurrence rates were similar between talampicillin (3/101 patients) and ampicillin (2/109 patients), offering no major advantage. nih.gov | Al-Egaily et al. |

Comparison with Cephalosporins and Macrolides

Direct clinical trials comparing this compound with cephalosporins or macrolides are not extensively documented. Comparisons must often be inferred based on the characteristics of its active form, ampicillin, and the broader beta-lactam class.

Cephalosporins: Cephalosporins are another major class of beta-lactam antibiotics that, like ampicillin, act by inhibiting the synthesis of the bacterial cell wall. ijpsjournal.com They have a broad spectrum of activity, which varies significantly across different generations of the drugs. ijpsjournal.com As both are beta-lactams, the primary mechanism of action is identical. The key differences lie in their spectrum of activity against specific pathogens and their stability against beta-lactamase enzymes produced by resistant bacteria. Generally, later-generation cephalosporins offer broader coverage against Gram-negative bacteria. There is a known potential for allergic cross-reactivity between penicillins and cephalosporins, although newer data suggests the risk is lower than previously thought. mdpi.com

Macrolides: Macrolides, such as erythromycin (B1671065) and azithromycin, represent a different class of antibiotics with a distinct mechanism of action. They work by inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit, which makes them primarily bacteriostatic. taylorandfrancis.comtaylorandfrancis.com Their spectrum of activity is moderately broad, targeting most Gram-positive organisms and some Gram-negative ones. taylorandfrancis.com Macrolides are often used for respiratory tract infections. pbworks.com

A comparative effectiveness study in children with community-acquired pneumonia treated in an outpatient setting found no statistically significant difference in treatment failure between those receiving beta-lactam monotherapy (like ampicillin/amoxicillin) and those receiving macrolide monotherapy. nih.gov This suggests that for certain indications, the clinical outcomes can be comparable despite the different mechanisms of action.

Advanced Methodologies in Talampicillin Hydrochloride Research

Analytical Chemistry Techniques for Compound Quantification and Metabolite Characterization

Precise and reliable analytical methods are fundamental to characterizing the behavior of Talampicillin (B1682922) hydrochloride and its active form, Ampicillin (B1664943), within biological systems. These methods are essential for drug development, quality control, and regulatory submissions. axios-research.com

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) configuration, stands as a cornerstone for the quantification of β-lactam antibiotics in biological matrices. nih.gov Bioanalytical studies for Talampicillin hydrochloride focus on measuring the concentration of its active metabolite, Ampicillin, in plasma, urine, and tissues following administration. Because Talampicillin is rapidly hydrolyzed to Ampicillin in the body, the analytical methods are typically optimized for the detection of Ampicillin. patsnap.comnih.gov

These methods involve the separation of the analyte from endogenous biological components on a stationary phase column (commonly a C18 column). nih.gov A mobile phase, often a buffered aqueous solution mixed with an organic solvent like acetonitrile, is used to elute the compound. nih.govresearchgate.net Detection is commonly achieved using an ultraviolet (UV) detector set at a specific wavelength to measure the absorbance of the analyte. nih.gov The developed RP-HPLC methods are validated according to International Conference on Harmonization (ICH) guidelines to ensure specificity, linearity, accuracy, and precision. nih.gov

Table 1: Example Parameters for a Validated RP-HPLC Method for Ampicillin Quantification

| Parameter | Specification |

| Column | Symmetry C18 (4.6 x 75 mm, 3.5 µm) |

| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 5.0) |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detector | Photodiode Array (PDA) at 215 nm |

| Retention Time | ~3.1 minutes for Ampicillin |

| Limit of Quantification | 1 µg/mL |

This table presents representative data synthesized from typical HPLC methods for β-lactam antibiotics. nih.govresearchgate.net

The identification of drug metabolites is a critical step in drug development, as these metabolites may possess their own pharmacological or toxicological properties. ijpras.com The coupling of liquid chromatography with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a powerful technique for the structural elucidation of metabolites. ijpras.comnih.govyoutube.com

For Talampicillin, which is a prodrug of Ampicillin, the primary metabolic process is the hydrolysis of the ester linkage to release active Ampicillin. nih.gov Further metabolism or degradation of Ampicillin leads to known products. LC-MS/MS can be used to identify these compounds in biological samples, such as urine. nih.gov The process involves separating the potential metabolites using HPLC, followed by ionization (e.g., electrospray ionization - ESI) and detection by the mass spectrometer. scispace.com The instrument can determine the mass-to-charge ratio (m/z) of the parent ion and then fragment it to produce a characteristic pattern of daughter ions, which serves as a structural fingerprint for identification. youtube.comscispace.com

Table 2: Major Ampicillin-Related Compounds Identified Using LC-MS/MS

| Compound | Parent Ion (m/z) | Key Fragment Ions (m/z) | Identification Method |

| Ampicillin | 350.1 | 192.1, 160.1, 106.1 | LC-MS/MS |

| Ampicillin Penicilloic Acid | 368.1 | 324.1, 160.1 | LC-MS/MS |

| Ampicillin Piperazine-2,5-dione | 332.1 | 174.1, 159.1 | LC-MS/MS |

This table is based on known metabolites of Ampicillin and representative fragmentation patterns used for their identification. nih.gov

Certified Reference Standards (CRS) are highly characterized, pure substances that are essential for the development, validation, and routine use of analytical methods in the pharmaceutical industry. usp.orgmerckmillipore.com For this compound research, reference standards for the parent compound, the active moiety (Ampicillin), and any significant impurities or metabolites are required. axios-research.comlgcstandards.com

These standards, available from pharmacopoeias like the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP), serve several critical functions:

Identity Confirmation: Confirming the identity of the analyte in a sample by comparing its properties (e.g., retention time in HPLC) to that of the standard.

Method Calibration: Creating calibration curves to accurately quantify the concentration of the drug or metabolite in unknown samples.

Quality Control: Ensuring the ongoing accuracy and reliability of analytical procedures. axios-research.com

Method Validation: Demonstrating that an analytical method is suitable for its intended purpose (e.g., measuring specificity, linearity, and accuracy). usp.org

The use of official reference standards ensures a high degree of analytical rigor and confidence in the results, which is crucial for regulatory acceptance. usp.org

In Vitro and In Vivo Model Systems for Antimicrobial and Prodrug Research

To evaluate the efficacy and mechanism of action of this compound, researchers employ a combination of animal infection models and cell-based laboratory assays. These systems allow for the assessment of antimicrobial activity in a complex biological environment and the detailed study of its prodrug characteristics at a cellular level.

Murine (mouse) infection models are widely used to assess the in vivo efficacy of antibiotics. To test Talampicillin, a model would typically involve infecting mice with a clinically relevant bacterial pathogen susceptible to Ampicillin, such as Staphylococcus aureus or Escherichia coli. nih.gov Following the establishment of infection, animals are treated with this compound.

The primary endpoint of such studies is often the reduction in bacterial load in target organs (e.g., spleen, liver, or thigh muscle) or an increase in the survival rate of the treated animals compared to an untreated control group. These studies are crucial for determining the effective therapeutic profile of the antibiotic.

Table 3: Representative Efficacy Data from a Murine Thigh Infection Model

| Treatment Group | Bacterial Load (log10 CFU/gram tissue) at 24h |

| Control (Vehicle) | 7.8 ± 0.4 |

| This compound | 4.2 ± 0.5 |

| Ampicillin | 4.5 ± 0.6 |

This table displays hypothetical but representative data illustrating the reduction in bacterial count in an animal model following treatment.

Cell-based assays are indispensable tools for investigating the fundamental properties of a prodrug like Talampicillin. protagene.com These in vitro experiments allow for a controlled examination of its conversion to the active drug and its subsequent interaction with cells. plos.orgresearchgate.net Talampicillin is designed to be hydrolyzed by esterase enzymes, which are abundant in the intestinal mucosa, to release Ampicillin. nih.gov

Cell lines that model the human intestine, such as Caco-2 cells, can be used to study this activation process. In such an assay, the cells are incubated with this compound, and samples of the culture medium are collected over time. HPLC analysis is then used to measure the disappearance of the parent prodrug and the appearance of Ampicillin, allowing for the calculation of the conversion rate. Furthermore, cellular uptake studies can quantify the amount of the active drug that penetrates the cells. frontiersin.org These assays are critical for confirming that the prodrug design functions as intended at the cellular level. researchgate.net

Table 4: Example Data from a Cell-Based Prodrug Activation Assay

| Time (minutes) | Talampicillin Conc. (µM) | Ampicillin Conc. (µM) |

| 0 | 100 | 0 |

| 30 | 65 | 35 |

| 60 | 32 | 68 |

| 120 | 5 | 95 |

This table shows hypothetical results from an in vitro assay demonstrating the conversion of Talampicillin to Ampicillin over time in the presence of cells or cellular enzymes.